molecular formula C6H15O3P B15296568 Ethyl (3-hydroxypropyl)(methyl)phosphinate CAS No. 1832665-04-9

Ethyl (3-hydroxypropyl)(methyl)phosphinate

Cat. No.: B15296568
CAS No.: 1832665-04-9
M. Wt: 166.16 g/mol
InChI Key: KAVNDGGGOZDKMI-UHFFFAOYSA-N
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Description

Ethyl (3-hydroxypropyl)(methyl)phosphinate is an organophosphorus compound that contains a phosphinate group Phosphinates are derivatives of phosphinic acids and are characterized by the presence of a phosphorus atom bonded to two oxygen atoms, one of which is also bonded to an organic group

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3-hydroxypropyl)(methyl)phosphinate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between ethyl methylphosphinate and an appropriate organic halide, such as bromo-3,5-dimethoxybenzene . The reaction typically proceeds under mild conditions and yields the desired phosphinate ester in good yield. Another method involves the deprotonation of H-phosphinate esters with lithium hexamethyldisilazide (LHMDS) followed by alkylation with various electrophiles .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production.

Chemical Reactions Analysis

Synthetic Methodology

The compound is synthesized via Grignard reagent-mediated alkylation of ethyl methylphosphinate precursors. Key steps include:

  • Reaction of ethyl methylphosphinate with 3-hydroxypropylmagnesium bromide under controlled conditions

  • Optimized purification using flash chromatography (1–5% methanol in chloroform gradient)

Critical parameters :

FactorOptimal ConditionYield Impact
SolventCH₂Cl₂ for dissolutionPrevents precipitation
TemperatureRoom temperature (monitored by ³¹P NMR)Ensures reaction completion
Workup1 N HCl in diethyl ether + aqueous extractionImproves purity

Hydrolysis and Ester Exchange

The ethyl ester group undergoes solvent-dependent hydrolysis :

  • In aqueous acidic conditions: Cleavage to form 3-hydroxypropyl(methyl)phosphinic acid

  • In alcoholic media: Transesterification observed (e.g., methanol → methyl ester derivative)

Kinetic data :

SolventReaction Time (h)Conversion (%)
Water2478
Methanol668
Ethyl lactate395

Nucleophilic Substitution

The hydroxypropyl chain participates in esterification and etherification :

  • Reaction with acyl chlorides (e.g., acetyl chloride) yields acetylated derivatives

  • Alkylation with alkyl halides forms ether-linked products (e.g., propyl bromide → ether)

Example :
Ethyl (3-hydroxypropyl)(methyl)phosphinate + AllylMgBr → Ethyl 3-allyloxypropyl(methyl)phosphinate

  • Yield: 50% (4 equiv Grignard reagent)

Catalytic Transformations

Kabachnik–Fields reaction applications show potential for forming α-aminophosphonates:

CatalystSolventYield (%)Time (min)
Sulfated polyborate (SPB)Solvent-free985
Humic acidEthanol946
ZnI₂THF960.25

Reaction pathway:

  • Activation of aldehyde carbonyl by acid catalyst

  • Nucleophilic attack by amine

  • Phosphite addition to imine intermediate

Structural Characterization

Key spectral data for reaction monitoring:

  • ¹H NMR (CDCl₃) : δ 4.88 (OH), 4.10 (OCH₂CH₃), 1.51 (P–CH₃)

  • ³¹P NMR : Single peak at δ 28–32 ppm (phosphinate moiety)

Stability and Storage

  • Stable under inert atmosphere (N₂/Ar) at −20°C

  • Degrades in polar aprotic solvents (e.g., DMF) above 60°C

This compound’s versatility in nucleophilic substitutions, ester exchanges, and catalytic couplings positions it as a valuable intermediate in pharmaceutical and agrochemical synthesis. Advances in solvent-free and energy-efficient methodologies further enhance its utility in sustainable chemistry workflows .

Scientific Research Applications

Ethyl (3-hydroxypropyl)(methyl)phosphinate is a phosphinate compound with potential applications in agriculture and pharmaceuticals. Phosphonates, in general, are a class of organophosphorus compounds characterized by a direct and robust carbon-phosphorus bond (C–P) instead of the C–O–P bond found in common phosphate esters .

Scientific Research Applications

General Applications of Phosphonates Phosphonates are utilized in a wide range of applications, including drugs, imaging, pesticides, flame retardants, water treatment agents, metal-organic framework (MOF) linkers, antioxidants, and polymers . They are also commonly used as additives for scale and corrosion control in industrial systems, detergents, and cleaning fluids . Moreover, phosphonates constitute a defense against pathologies like osteoporosis, Paget's disease, and tumor-induced hypercalcemia .

This compound Applications

  • Agriculture : It can potentially be used as a herbicide or pesticide because of its biological activity against plant pathogens.
  • Pharmaceuticals : It is used in drug design. Certain phosphonates are used to treat diseases such as osteoporosis, Paget's disease, bone metastases and other skeletal disorders . Antiviral phosphinate compounds have also been developed .

Mechanism of Action

The mechanism of action of ethyl (3-hydroxypropyl)(methyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The phosphinate group mimics the transition state of enzyme-catalyzed reactions, making it an effective inhibitor .

Comparison with Similar Compounds

Similar Compounds

    Phosphonates: Similar to phosphinates but contain a phosphorus atom bonded to three oxygen atoms.

    Phosphates: Contain a phosphorus atom bonded to four oxygen atoms.

    Phosphine oxides: Contain a phosphorus atom bonded to one oxygen atom and three organic groups.

Uniqueness

Ethyl (3-hydroxypropyl)(methyl)phosphinate is unique due to its specific structure, which allows it to act as a versatile reagent in various chemical reactions. Its ability to mimic the transition state of enzyme-catalyzed reactions makes it a valuable tool in drug design and enzyme inhibition studies .

Properties

CAS No.

1832665-04-9

Molecular Formula

C6H15O3P

Molecular Weight

166.16 g/mol

IUPAC Name

3-[ethoxy(methyl)phosphoryl]propan-1-ol

InChI

InChI=1S/C6H15O3P/c1-3-9-10(2,8)6-4-5-7/h7H,3-6H2,1-2H3

InChI Key

KAVNDGGGOZDKMI-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C)CCCO

Origin of Product

United States

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